Reduced Lipophilicity (LogP 0.72) Balances Aqueous Solubility and Membrane Permeability Compared to 4-Mercaptopyridine (LogP 1.03) and 3-Pyridinol (LogP 0.48)
The predicted octanol‑water partition coefficient (LogP) of 3‑pyridinol, 4‑mercapto‑ is 0.72 [REFS‑1]. This value is 0.31 log units lower than that of 4‑mercaptopyridine (LogP = 1.03) [REFS‑2] and 0.24 log units higher than that of 3‑pyridinol (LogP = 0.48) [REFS‑3]. The intermediate lipophilicity suggests that the compound retains sufficient aqueous solubility while still exhibiting moderate membrane permeability, a balance not achievable with either monofunctional analog.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.72 (predicted, ChemSrc) |
| Comparator Or Baseline | 1. 4‑Mercaptopyridine: LogP 1.03 (predicted, ChemSrc); 2. 3‑Pyridinol: LogP 0.48 (lit., ChemicalBook) |
| Quantified Difference | ΔLogP vs 4‑MP: –0.31; ΔLogP vs 3‑PyOH: +0.24 |
| Conditions | Predicted values from ChemSrc database for target and 4‑MP; literature value from ChemicalBook for 3‑pyridinol. |
Why This Matters
A LogP near 0.7 is often optimal for oral bioavailability and cellular permeability in drug discovery; the dual‑functional target provides a unique window that neither monofunctional analog can replicate.
